molecular formula C19H14N2O5 B3638005 [4-(4-Nitrophenoxy)phenyl]methyl pyridine-3-carboxylate

[4-(4-Nitrophenoxy)phenyl]methyl pyridine-3-carboxylate

Cat. No.: B3638005
M. Wt: 350.3 g/mol
InChI Key: MVHIAEASYYHQIB-UHFFFAOYSA-N
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Description

[4-(4-Nitrophenoxy)phenyl]methyl pyridine-3-carboxylate is a complex organic compound that features a nitrophenoxy group attached to a phenyl ring, which is further connected to a pyridine-3-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Nitrophenoxy)phenyl]methyl pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction where a nitrophenol derivative reacts with a halogenated phenyl compound under basic conditions to form the nitrophenoxyphenyl intermediate. This intermediate is then coupled with pyridine-3-carboxylic acid or its derivatives using esterification reactions, often catalyzed by agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product. Solvent recovery and recycling are also critical components of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Nitrophenoxy)phenyl]methyl pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Reduction: Aminophenoxyphenyl pyridine-3-carboxylate.

    Hydrolysis: 4-(4-Nitrophenoxy)phenyl pyridine-3-carboxylic acid.

    Substitution: Various substituted phenoxyphenyl pyridine-3-carboxylates depending on the nucleophile used.

Scientific Research Applications

[4-(4-Nitrophenoxy)phenyl]methyl pyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [4-(4-Nitrophenoxy)phenyl]methyl pyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the pyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenoxy)phenyl pyridine-2-carboxylate: Similar structure but with the carboxylate group at the 2-position of the pyridine ring.

    4-(4-Nitrophenoxy)phenyl methyl benzoate: Similar structure but with a benzoate group instead of the pyridine-3-carboxylate.

    4-(4-Nitrophenoxy)phenyl methyl nicotinate: Similar structure but with a nicotinate group.

Uniqueness

[4-(4-Nitrophenoxy)phenyl]methyl pyridine-3-carboxylate is unique due to the specific positioning of the nitrophenoxy and pyridine-3-carboxylate groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(4-nitrophenoxy)phenyl]methyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c22-19(15-2-1-11-20-12-15)25-13-14-3-7-17(8-4-14)26-18-9-5-16(6-10-18)21(23)24/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHIAEASYYHQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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